6-bromo-1-methyl-1H-indole-3-sulfonyl fluoride
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Overview
Description
6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 6th position, a methyl group at the 1st position, and a sulfonyl fluoride group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonyl fluoride typically involves the following steps:
Bromination: The starting material, 1-methylindole, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonyl fluoride, in the presence of a base like pyridine or triethylamine to yield the desired sulfonyl fluoride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, or acylation, at positions that are not sterically hindered by the existing substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane or acetonitrile).
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for further bromination, or acyl chlorides for acylation in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, such as their antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions due to its reactive sulfonyl fluoride group.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-indole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues (e.g., serine or cysteine) in the active sites of enzymes, leading to enzyme inhibition. This covalent modification can disrupt the normal function of the enzyme, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-methyl-1H-indole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
6-Bromo-1-methyl-1H-indole-3-acetic acid: Similar structure but with an acetic acid group at the 3rd position instead of a sulfonyl fluoride group.
6-Bromo-3-methyl-1H-indole: Lacks the sulfonyl fluoride group, making it less reactive in certain chemical reactions.
Uniqueness
6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and biological activity. This group allows the compound to act as a covalent inhibitor of enzymes, making it valuable in medicinal chemistry and chemical biology research.
Properties
CAS No. |
2168296-81-7 |
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Molecular Formula |
C9H7BrFNO2S |
Molecular Weight |
292.1 |
Purity |
95 |
Origin of Product |
United States |
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